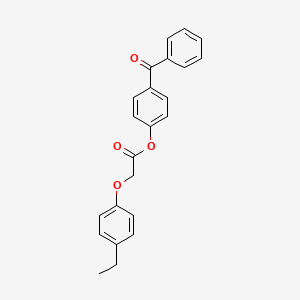

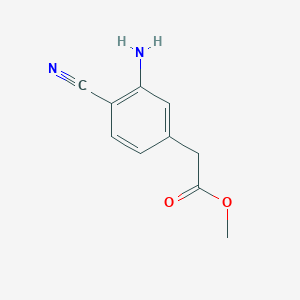

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate is a chemical compound that has been synthesized for various scientific research applications. The compound is known for its potential use in the field of medicinal chemistry due to its unique properties. In

Wissenschaftliche Forschungsanwendungen

Anti-tumor and Proapoptotic Effects

A study on the synthesis and biological evaluation of benzophenone analogues, including compounds structurally related to 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, has demonstrated promising anti-tumor and proapoptotic effects in Ehrlich ascites tumor cells. These synthetic benzophenone derivatives, by activating caspase-3, inhibit the proliferation of tumor cells and ascites formation, indicating potential clinical applications as anti-tumor agents (Prabhakar et al., 2006).

Environmental Fate of Degradation Products

The environmental fate of alkylphenol ethoxylate surfactants, which are structurally related to 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, has been studied, particularly focusing on their degradation products in recycled paper sludge. This research is critical for understanding the potential release and persistence of environmentally hazardous compounds in agricultural fields from recycled sludge applications (Hawrelak et al., 1999).

Luminescent Chelates with Europium (III)

In the field of luminescence, 4-Benzoylphenyl derivatives have been used to form luminescent chelates with europium (III). These chelates, with their unique structural and luminescent properties, could find applications in materials science, offering new pathways for creating advanced luminescent materials (Latva et al., 1996).

Corrosion Inhibition

Research into the corrosion inhibition properties of chalcone derivatives, which are chemically related to 4-Benzoylphenyl 2-(4-ethylphenoxy)acetate, has shown these compounds to be effective in protecting mild steel against corrosion in acidic environments. Their adsorption follows the Langmuir adsorption model, offering insights into the design of new corrosion inhibitors (Lgaz et al., 2017).

Confinement Effects on Phenol Ionization

The study of confinement effects on phenol ionization in reverse micelles provides insights into the interactions of 4-Benzoylphenyl derivatives at the nanoscale. These findings are significant for understanding the behavior of chemical species in restricted environments, with implications for nanochemistry and material science applications (Silva et al., 2012).

Wirkmechanismus

Target of Action

Compounds with similar structures have been known to interact with benzylic positions . The role of these targets is typically to facilitate chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .

Mode of Action

For instance, benzylic compounds can undergo SN1 or SN2 reactions at the benzylic position . These reactions could result in changes to the structure of the compound and its targets, potentially altering their function.

Biochemical Pathways

Similar compounds have been found to impact pathways involving co2 reduction to acetyl-coa, also known as the wood‒ljungdahl pathway . This pathway is crucial for energy storage and CO2 fixation .

Result of Action

Similar compounds have been found to have antimicrobial activity , suggesting that this compound may also have potential antimicrobial effects.

Eigenschaften

IUPAC Name |

(4-benzoylphenyl) 2-(4-ethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20O4/c1-2-17-8-12-20(13-9-17)26-16-22(24)27-21-14-10-19(11-15-21)23(25)18-6-4-3-5-7-18/h3-15H,2,16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUCPQHAVZVSSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(=O)OC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Benzoylphenyl 2-(4-ethylphenoxy)acetate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Aminomethyl)-8-oxa-2-azaspiro[4.5]decan-2-yl]-2-(2-fluoro-5-methylphenoxy)ethanone;hydrochloride](/img/structure/B2459899.png)

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pivalamide](/img/structure/B2459901.png)

![3,5-dimethoxy-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2459903.png)

![2-{3-[(4-benzylpiperidin-1-yl)(oxo)acetyl]-1H-indol-1-yl}-N,N-diethylacetamide](/img/structure/B2459905.png)

![3-(2,5-Difluorophenyl)-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2459913.png)

![3-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,2-oxazole-5-carboxylic acid](/img/structure/B2459916.png)